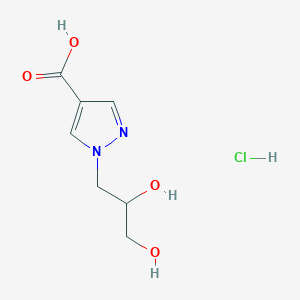
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride, also known as DPPC hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been shown to inhibit the activity of certain kinases, which are involved in cell growth and proliferation. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been shown to inhibit the activity of certain inflammatory mediators, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride are diverse and depend on the specific application. In cancer cells, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been shown to induce apoptosis, which is a form of programmed cell death. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
In biochemistry, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been shown to improve the stability and solubility of proteins, which can enhance their activity and reduce their aggregation. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been shown to improve the enantioselectivity of certain reactions, which can improve the yield and purity of products.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride in lab experiments include its high purity, low toxicity, and diverse applications. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride is relatively easy to synthesize and can be obtained in large quantities.
The limitations of using 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride in lab experiments include its limited solubility in water and certain organic solvents, which can make it difficult to work with. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride can be expensive to synthesize and may not be readily available in some laboratories.
Zukünftige Richtungen
The future directions for research on 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride are diverse and include its potential applications in drug discovery, materials science, and biotechnology. In drug discovery, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride could be further optimized for its anticancer and anti-inflammatory activities, and its potential as a chiral auxiliary could be explored in more detail.
In materials science, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride could be further studied for its potential as a surfactant and corrosion inhibitor, and its interactions with different surfaces could be investigated. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride could be explored for its potential as a biomaterial, as it has been shown to improve the stability and solubility of proteins.
In biotechnology, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride could be further studied for its potential as a protein stabilizer and chiral auxiliary, and its interactions with different enzymes and proteins could be investigated. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride could be explored for its potential as a drug delivery agent, as it has been shown to improve the solubility and stability of certain drugs.
Synthesemethoden
The synthesis of 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been achieved through different methods, including the reaction of 1H-pyrazole-4-carboxylic acid with glycidol in the presence of a catalyst, and the reaction of 1H-pyrazole-4-carboxylic acid with 2,3-epoxypropanol in the presence of a base. These methods have been optimized to improve the yield and purity of the compound, and they have been widely used in the scientific community.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In biochemistry, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been studied for its potential as a protein stabilizer, as it has been shown to improve the stability and solubility of proteins. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been investigated for its potential as a chiral auxiliary in organic synthesis, as it has been shown to improve the enantioselectivity of certain reactions.
In materials science, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been studied for its potential as a surfactant, as it has been shown to reduce the surface tension of water and improve the wetting properties of surfaces. Additionally, 1-(2,3-dihydroxypropyl)-1H-pyrazole-4-carboxylic acid hydrochloride hydrochloride has been investigated for its potential as a corrosion inhibitor, as it has been shown to reduce the corrosion rate of metals in acidic environments.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroxypropyl)pyrazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.ClH/c10-4-6(11)3-9-2-5(1-8-9)7(12)13;/h1-2,6,10-11H,3-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVBQNCGCPOLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(CO)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

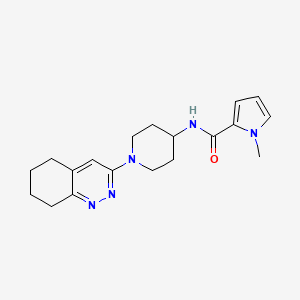
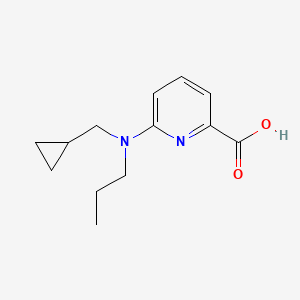

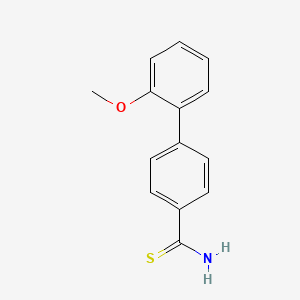
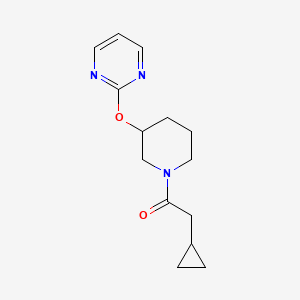
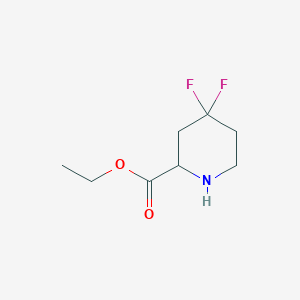

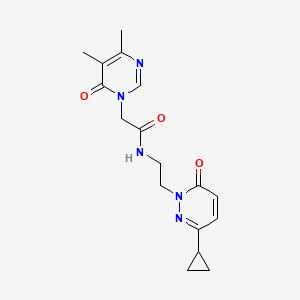
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2423449.png)

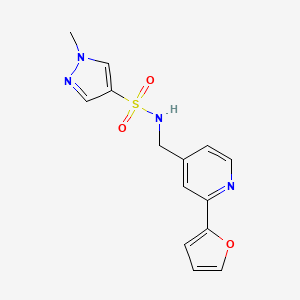
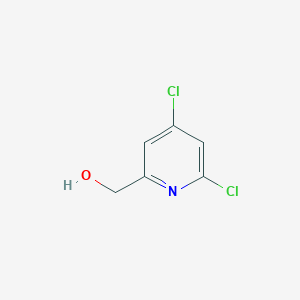
![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2423455.png)
